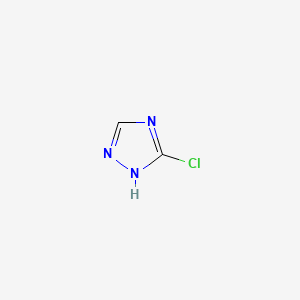

3-Chloro-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 153381. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClN3/c3-2-4-1-5-6-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGOUKZPSCTVYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8064480 | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-99-1 | |

| Record name | 5-Chloro-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6818-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006818991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6818-99-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,2,4-Triazole, 5-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Chloro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8064480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-1,2,4-triazole fundamental properties

<An In-depth Technical Guide to 3-Chloro-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Introduction and Overview

This compound is a versatile heterocyclic compound that serves as a critical building block in the synthesis of a wide array of functionalized molecules.[1] Its unique structure, featuring a stable triazole ring activated by a reactive chlorine atom, makes it an indispensable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The 1,2,4-triazole core is a well-established pharmacophore found in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[3][4][5] This guide provides an in-depth exploration of the fundamental properties, synthesis, reactivity, and handling of this compound, offering a technical resource for professionals engaged in research and development.

This compound can exist in different tautomeric forms, with 3-chloro-1H-1,2,4-triazole being the most stable.[6] Understanding the physicochemical properties and reactivity of this molecule is paramount for its effective utilization in designing novel compounds with desired biological or material properties.

Molecular Structure and Identifiers

-

IUPAC Name: 3-chloro-1H-1,2,4-triazole

-

Synonyms: 5-Chloro-1H-1,2,4-triazole, 3-Chloro-s-triazole[7]

-

CAS Number: 6818-99-1[8]

-

Molecular Formula: C₂H₂ClN₃[1]

-

Molecular Weight: 103.51 g/mol [1]

-

PubChem ID: 81265[1]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various chemical environments and are crucial for designing synthetic routes and purification protocols.

| Property | Value | Source(s) |

| Appearance | Off-white to white solid/powder/crystal | [1][9] |

| Melting Point | 167 - 171 °C | [1] |

| Solubility | Soluble in methanol | [8] |

| Purity | ≥ 98-99% (by HPLC/GC) | [1][9] |

| LogP | -0.000913 | [7] |

Synthesis and Purification

The synthesis of this compound is a key process for its application as a versatile intermediate. A common and effective method involves the oxidative chlorination of a corresponding mercapto-triazole derivative.[10]

General Synthesis Workflow

The diagram below outlines a typical synthetic pathway for preparing this compound derivatives.

Caption: General workflow for synthesizing this compound.

Detailed Experimental Protocol (Illustrative)

Objective: To synthesize a this compound derivative from its 3-mercapto precursor.

Materials:

-

3-Mercapto-1,2,4-triazole derivative

-

Solvent (e.g., aqueous solution)

-

Chlorine gas or another suitable chlorinating agent

-

Base (for pH adjustment, if necessary)

-

Filtration apparatus

-

Recrystallization solvent

Procedure:

-

Dissolution: Dissolve the starting 3-mercapto-1,2,4-triazole derivative in an appropriate solvent.

-

Chlorination: Bubble chlorine gas through the solution under controlled temperature conditions. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Neutralization/Precipitation: Upon completion, neutralize the reaction mixture if necessary to precipitate the crude product.

-

Isolation: Collect the crude product by filtration and wash with cold solvent to remove impurities.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent to obtain the pure this compound derivative.

-

Drying: Dry the purified product under vacuum.

Causality: The choice of an oxidative chlorination method is based on its efficiency in converting the mercapto group to a chloro group, which is a good leaving group for subsequent nucleophilic substitution reactions.[10] Recrystallization is a standard and effective method for purifying solid organic compounds.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbon atom attached to the chlorine. This makes it highly susceptible to nucleophilic substitution, a cornerstone of its utility as a synthetic intermediate.[11]

Nucleophilic Substitution

The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups onto the triazole ring.[11] This reaction is fundamental to building more complex molecules for drug discovery and other applications.

Examples of Nucleophilic Substitution Reactions:

-

With Hydrazine: Reaction with hydrazine hydrate yields the corresponding hydrazino-triazole, a key intermediate for synthesizing fused heterocyclic systems like triazolo-triazoles.[10][12]

-

With Amines, Thiols, and Alkoxides: These nucleophiles can replace the chlorine to form amino, thioether, and ether linkages, respectively.

Caption: Nucleophilic substitution reactions of this compound.

Analytical Characterization

Confirming the identity and purity of this compound is essential. A combination of spectroscopic and chromatographic techniques is typically employed.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the triazole ring and any substituents. |

| ¹³C NMR | Resonances for the carbon atoms of the triazole ring, with the carbon attached to the chlorine appearing at a characteristic chemical shift.[6] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of chlorine.[13] |

| Infrared (IR) Spectroscopy | Absorption bands characteristic of C-H, N-H (if present), C=N, and N=N bonds within the triazole ring.[6][14] |

| HPLC | A single major peak under appropriate reverse-phase conditions, indicating the purity of the compound.[7] |

Exemplary HPLC Protocol

A reverse-phase HPLC method can be used for purity analysis.[7]

-

Column: Newcrom R1 or equivalent C18 column[7]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[7]

-

Detection: UV detection at an appropriate wavelength.

Self-Validation: The protocol's trustworthiness comes from the integration of multiple analytical techniques. A compound that shows the correct molecular weight by MS, the expected NMR signals, characteristic IR absorptions, and a single peak in HPLC is confirmed with high confidence.

Applications in Research and Drug Development

This compound is a valuable scaffold in medicinal chemistry due to the wide range of biological activities exhibited by 1,2,4-triazole derivatives, including antifungal, antibacterial, antiviral, and anti-inflammatory properties.[11][12][14]

-

Pharmaceutical Intermediate: It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).[1][8] For example, the triazole ring is a core component of many antifungal agents and other therapeutic molecules like Alprazolam.[1][15]

-

Agrochemicals: This compound serves as a building block for fungicides and herbicides, contributing to crop protection and agricultural productivity.[1]

-

Material Science: It can be incorporated into polymers and coatings to enhance their resistance to microbial growth.[1]

The ability to easily modify the 3-position of the triazole ring through nucleophilic substitution allows for the generation of large libraries of compounds for high-throughput screening in drug discovery campaigns.

Safety, Handling, and Toxicology

Proper handling of this compound is crucial to ensure laboratory safety. It is important to consult the Safety Data Sheet (SDS) before use.

Hazard Identification

Based on available data for similar triazole compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[16][17]

-

H315: Causes skin irritation[16]

-

H319: Causes serious eye irritation[16]

-

H335: May cause respiratory irritation[16]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[16]

-

Personal Protective Equipment:

Storage

Toxicology

While specific toxicological data for this compound is limited, the parent compound, 1,2,4-triazole, is of moderate oral toxicity in rats (LD50 of 1648 mg/kg bw).[18] It is also noted as being severely irritating to the eyes of rabbits.[18] Animal tests on 1,2,4-triazole suggest possible toxicity to human reproduction or development.[19]

Conclusion

This compound is a high-value chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its well-defined physicochemical properties, predictable reactivity, and versatile nature make it an essential tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is fundamental for leveraging its full potential in the development of novel and effective chemical entities.

References

- Smolecule. (n.d.). 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole.

- ChemicalBook. (2023). This compound.

- SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[MS (GC)] - Spectrum.

- ResearchGate. (2015). Chemistry of 1, 2, 4-Triazole: A Review Article.

- Chem-Impex. (n.d.). This compound.

- Apollo Scientific. (2023). 3-Chloro-1H-1,2,4-triazole Safety Data Sheet.

- International Journal of Science and Research (IJSR). (2015). Chemistry of 1, 2, 4-Triazole: A Review Article.

- SIELC Technologies. (2018). This compound.

- Taylor & Francis Online. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.

- Thermo Fisher Scientific. (n.d.). 3H-1,2,4-Triazole-3-thione, 1,2-dihydro- Safety Data Sheet.

- ResearchGate. (2006). Synthesis and reactions of some 1,2,4-triazolo-[4,3-b]-1,2,4-triazoles.

- FAO. (2010). TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY.

- ILO and WHO. (2021). ICSC 0682 - 1,2,4-TRIAZOLE.

- Alzchem Group. (n.d.). This compound.

- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- Wikipedia. (n.d.). Alprazolam.

- NIH National Center for Biotechnology Information. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs.

- NIH National Center for Biotechnology Information. (2020). An insight on medicinal attributes of 1,2,4-triazoles.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsr.net [ijsr.net]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. This compound | 6818-99-1 [chemicalbook.com]

- 9. This compound | 6818-99-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Buy 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole [smolecule.com]

- 12. tandfonline.com [tandfonline.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. Alprazolam - Wikipedia [en.wikipedia.org]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. fao.org [fao.org]

- 19. ICSC 0682 - 1,2,4-TRIAZOLE [chemicalsafety.ilo.org]

An In-Depth Technical Guide to 3-Chloro-1,2,4-triazole: Structure, Reactivity, and Applications

Introduction

The 1,2,4-triazole scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its broad spectrum of biological activities.[1][2] Within this important class of heterocycles, 3-Chloro-1,2,4-triazole emerges as a pivotal building block, offering a reactive handle for the synthesis of a diverse array of functionalized molecules.[3][4] This technical guide provides a comprehensive overview of the chemical structure, reactivity, and applications of this compound, with a particular focus on its utility in drug development and agrochemical synthesis.

Chemical Structure and Physicochemical Properties

This compound is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4, with a chlorine atom substituted at the 3-position.[4][5] The presence of the electronegative chlorine atom and the nitrogen heteroatoms significantly influences the electronic distribution within the ring, rendering the carbon atom at the 3-position susceptible to nucleophilic attack.[6][7]

The molecule exists in tautomeric forms, with the 1H- and 4H- tautomers being the most common. Theoretical and physical studies suggest that the 1H-tautomer (3-chloro-1H-1,2,4-triazole) is generally the more stable form.[8][9]

Diagram 1: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium between 1H- and 4H-3-Chloro-1,2,4-triazole.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₂ClN₃ | [5] |

| Molecular Weight | 103.51 g/mol | [4] |

| CAS Number | 6818-99-1 | [5][10] |

| Appearance | White to off-white crystalline powder | [11] |

| Melting Point | 119-121 °C | [11] |

| Boiling Point | 260 °C | [11] |

| Solubility | Soluble in methanol and water. | [11][12] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the chlorination of a parent 1,2,4-triazole derivative being a common and effective method.

Chlorination of 1,2,4-Triazol-3-one

A prevalent laboratory and industrial-scale synthesis involves the chlorination of 1,2,4-triazol-3-one (or its tautomer, 3-hydroxy-1,2,4-triazole). This transformation is typically accomplished using potent chlorinating agents such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂).[6]

Diagram 2: Synthesis of this compound

Caption: General scheme for the synthesis of this compound.

Experimental Protocol: Synthesis via Chlorination

Objective: To synthesize this compound from 1,2,4-triazol-3-one.

Materials:

-

1,2,4-Triazol-3-one

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., toluene)

-

Ice bath

-

Sodium bicarbonate solution (saturated)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a well-ventilated fume hood, suspend 1,2,4-triazol-3-one in an inert solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add phosphorus oxychloride to the cooled suspension with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure this compound.

Causality behind Experimental Choices:

-

Inert Solvent: Toluene is often used as it is inert to the reaction conditions and has a suitable boiling point for reflux.

-

Slow Addition of POCl₃: This is crucial to manage the exothermic nature of the reaction and prevent uncontrolled temperature increases, which could lead to side product formation.

-

Neutralization: The use of sodium bicarbonate is a standard and effective method to neutralize the excess acid and any acidic byproducts, facilitating the extraction of the desired product into the organic phase.

Reactivity of this compound

The reactivity of this compound is dominated by the susceptibility of the C-Cl bond to nucleophilic substitution.[6][13] The electron-withdrawing nature of the adjacent nitrogen atoms makes the carbon at the 3-position highly electrophilic.

Nucleophilic Substitution Reactions

This compound readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions.[6][14] This reactivity is the cornerstone of its utility as a synthetic intermediate.

Diagram 3: Nucleophilic Substitution Reactivity

Caption: General representation of nucleophilic substitution on this compound.

Mechanism of Nucleophilic Aromatic Substitution (SₙAr):

The reaction typically proceeds through a bimolecular addition-elimination mechanism (SₙAr).

-

Addition of Nucleophile: The nucleophile attacks the electrophilic carbon atom at the 3-position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Elimination of Leaving Group: The chloride ion is subsequently eliminated, and the aromaticity of the triazole ring is restored, yielding the substituted product.

The rate of these reactions can be influenced by the nature of the nucleophile, the solvent, and the presence of a base to neutralize the generated HCl.

Applications in Drug Development and Agrochemicals

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[3]

Antifungal Agents

The 1,2,4-triazole nucleus is a key pharmacophore in many clinically used antifungal drugs, such as fluconazole and itraconazole.[2] These drugs act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] this compound serves as a precursor for introducing the triazole moiety into more complex molecular scaffolds during the synthesis of novel antifungal candidates.[3]

Herbicides and Fungicides

In the agrochemical industry, this compound is utilized in the production of various herbicides and fungicides.[3] The resulting triazole-containing compounds can effectively control the growth of weeds and protect crops from fungal pathogens.

Other Therapeutic Areas

The 1,2,4-triazole scaffold is also found in drugs with other therapeutic applications, including antiviral, antibacterial, and anticancer agents.[2][6][15] The ability to easily functionalize the triazole ring via the chloro-intermediate allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs. For instance, the well-known anxiolytic drug alprazolam contains a triazole ring fused to a benzodiazepine core.[16][17]

Safety and Handling

This compound is a chemical that requires careful handling. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[18]

Table 2: Hazard Statements and Precautionary Measures

| Hazard Statement | Precautionary Measures | Source |

| H315: Causes skin irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [18] |

| H319: Causes serious eye irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [19] |

| H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [18] |

Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably in a fume hood.[18] Avoid generating dust.[18] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[18][19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19] Keep away from incompatible materials such as strong oxidizing agents.[19]

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[18][20]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[18][20]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[20][21]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[21]

Conclusion

This compound stands as a testament to the power of a simple, yet reactive, heterocyclic building block. Its well-defined chemical structure and predictable reactivity, primarily through nucleophilic substitution, have cemented its role as a crucial intermediate in the synthesis of a multitude of valuable compounds. For researchers and professionals in drug development and agrochemical science, a thorough understanding of the properties and handling of this compound is essential for harnessing its full potential in the creation of novel and effective molecules that address critical needs in human health and agriculture.

References

- Smolecule. 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole.

- Chem-Impex. This compound.

- Apollo Scientific. 3-Chloro-1H-1,2,4-triazole Safety Data Sheet. (2023-07-07).

- ChemicalBook. This compound. (2025-07-14).

- PubChem. 3-chloro-1-methyl-1H-1,2,4-triazole.

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1-10.

- SAFETY DATA SHEET. 3H-1,2,4-Triazole-3-thione, 1,2-dihydro-.

- Fisher Scientific. SAFETY DATA SHEET: 1-Chloromethyl-1H-1,2,4-triazole, hydrochloride. (2014-04-28).

- Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).

- Chemsrc. This compound. (2025-08-21).

-

ChemicalBook. 3-CHLOROMETHYL-4H-[3][6][12]TRIAZOLE - Safety Data Sheet. (2022-08-11). Available at:

- Fisher Scientific. This compound, 97+%, Thermo Scientific.

- Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022-02-04). Journal of Chemical and Pharmaceutical Research, 14(1), 1-5.

- Nucleophilic Substitution Reactions.

- ResearchGate. Synthesis of 3‐aryl‐1,2,4‐triazole chloro‐formamide.

- Alzchem Group. This compound.

-

Wikipedia. Alprazolam. Available at: [Link]

- Al-Ostoot, F. H., Al-Tamimi, A. M., & El-Sayed, M. A. (2021). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules, 26(11), 3192.

- Kumar, R., & Kumar, S. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 868338.

- El-Sayed, W. A., & Al-Ghorbani, M. (2006). SYNTHESIS AND REACTIONS OF SOME 1,2,4-TRIAZOLO-[4,3-b]-1,2,4-TRIAZOLES.

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 6(11), 162-168.

- ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- Shneine, J. K., & Alaraji, Y. H. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR).

- Kumar, A., & Kumar, S. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 104, 104230.

-

Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

- Wolska, N., & Ubejda, B. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules, 24(21), 3959.

- El-Sayed, W. A., & Al-Ghorbani, M. (2019). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 24(17), 3082.

-

ISRES. synthesis of 1,2,4 triazole compounds. Available at: [Link]

- Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (2025-08-07). RSC Medicinal Chemistry.

-

ResearchGate. structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. (2016-01-02). Available at: [Link]

-

ResearchGate. (PDF) 1,2,4-triazoles: Synthetic strategies and pharmacological. (2025-08-06). Available at: [Link]

-

MDPI. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. Available at: [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

-

ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. II. Synthesis of 2-(1H-1,2,4-triazol-1-yl)quinolines. (2025-08-09). Available at: [Link]

-

ResearchGate. (PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. (2025-08-10). Available at: [Link]

-

Frontiers. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available at: [Link]

Sources

- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | Alzchem Group [alzchem.com]

- 5. This compound, 97+%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 6. Buy 3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazole [smolecule.com]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. This compound | CAS#:6818-99-1 | Chemsrc [chemsrc.com]

- 11. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 12. This compound | 6818-99-1 [chemicalbook.com]

- 13. gacariyalur.ac.in [gacariyalur.ac.in]

- 14. researchgate.net [researchgate.net]

- 15. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alprazolam - Wikipedia [en.wikipedia.org]

- 17. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. chemicalbook.com [chemicalbook.com]

Spectroscopic Data of 3-Chloro-1,2,4-triazole: An In-depth Technical Guide

Introduction

3-Chloro-1,2,4-triazole is a significant heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of pharmaceutical and agrochemical agents. Its utility in drug development, particularly in the creation of antifungal medications, underscores the importance of a thorough understanding of its physicochemical properties.[1] The structural elucidation and quality control of this compound and its derivatives rely heavily on a comprehensive analysis of its spectroscopic data. This guide provides a detailed examination of the mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and UV-Visible spectroscopy of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

A key structural feature of this compound is its existence in tautomeric forms. Theoretical and physical studies have shown that it can exist as 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. The 1H-tautomer (3-chloro-1H-1,2,4-triazole) is the most stable and, therefore, the predominant form in most conditions.[2] This guide will focus on the spectroscopic characterization of this most stable tautomer.

Caption: Tautomeric equilibrium of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Data Summary

| Parameter | Value | Source |

| Molecular Formula | C₂H₂ClN₃ | [3] |

| Molecular Weight | 103.51 g/mol | [3] |

| Molecular Ion (M⁺) | m/z 103 | [4] |

| M+2 Peak | m/z 105 | [3] |

| Isotope Ratio (M⁺:M+2) | ~3:1 | [3] |

Interpretation and Fragmentation Pathway

The electron ionization (EI) mass spectrum of 3-chloro-1H-1,2,4-triazole is characterized by a prominent molecular ion peak at m/z 103. The presence of a single chlorine atom is confirmed by the isotopic peak at m/z 105, with an intensity approximately one-third of the molecular ion peak, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[3]

The fragmentation of the 1,2,4-triazole ring under electron ionization typically involves the loss of neutral molecules such as nitrogen (N₂) and hydrogen cyanide (HCN). For this compound, the primary fragmentation pathways are expected to be the loss of a chlorine radical, followed by the characteristic fragmentation of the triazole ring.

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of the N-H, C-H, C=N, and C-Cl bonds, as well as the vibrations of the triazole ring.

Predicted Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3126 | Medium, Broad | N-H stretching |

| ~3050 | Medium | C-H stretching |

| ~1600-1450 | Medium to Strong | C=N stretching and N=N stretching (ring vibrations) |

| ~1350-1250 | Medium | C-N stretching |

| ~800-700 | Strong | C-Cl stretching |

Interpretation

The broad absorption band expected around 3126 cm⁻¹ is characteristic of the N-H stretching vibration of the triazole ring, with the broadening due to hydrogen bonding in the solid state.[4] A weaker band around 3050 cm⁻¹ can be attributed to the C-H stretching vibration of the single C-H bond in the ring. The region between 1600 and 1450 cm⁻¹ is expected to contain a series of bands due to the C=N and N=N stretching vibrations, which are characteristic of the aromatic triazole ring.[2] The C-N stretching vibrations are predicted to appear in the 1350-1250 cm⁻¹ region. A strong absorption band in the lower frequency region, typically between 800 and 700 cm⁻¹, can be assigned to the C-Cl stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Predicted Data Summary

¹H NMR (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~14.0 | Broad Singlet | 1H | N-H |

| ~8.7 | Singlet | 1H | C-H |

¹³C NMR (in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C3-Cl |

| ~145 | C5-H |

Interpretation

¹H NMR: The proton spectrum of this compound is expected to be simple, showing two signals. The N-H proton of the triazole ring is expected to appear as a broad singlet at a downfield chemical shift, around 14.0 ppm, due to its acidic nature and hydrogen bonding with the DMSO solvent. The C-H proton at the C5 position is expected to resonate as a singlet around 8.7 ppm. This downfield shift is due to the deshielding effect of the aromatic triazole ring.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show two signals for the two carbon atoms of the triazole ring. The carbon atom bonded to the chlorine (C3) is expected to be more deshielded and appear at a lower field, around 150 ppm, due to the electronegativity of the chlorine atom. The carbon atom bonded to the hydrogen (C5) is expected to appear at a slightly higher field, around 145 ppm.

Caption: Predicted NMR correlations for this compound.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic triazole ring.

Predicted Data Summary

| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |

| Ethanol | ~210-220 | Weak to Medium | π → π* |

Interpretation

The unsubstituted 1,2,4-triazole exhibits a very weak absorption at 205 nm.[2] The introduction of a chloro substituent is expected to cause a slight bathochromic (red) shift in the absorption maximum. Therefore, this compound is predicted to have a λmax in the range of 210-220 nm in a polar protic solvent like ethanol. This absorption corresponds to the π → π* electronic transition within the aromatic triazole ring.

Experimental Protocols

The following are general, self-validating protocols for acquiring the spectroscopic data for this compound.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Scan Range: m/z 20-200

-

-

Validation: The resulting chromatogram should show a single major peak. The mass spectrum of this peak should display a molecular ion at m/z 103 and an M+2 peak at m/z 105 with a relative intensity of approximately 33%.

Infrared Spectroscopy (FTIR)

-

Sample Preparation: Prepare a KBr pellet by mixing approximately 1 mg of this compound with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

-

Validation: The spectrum should be free of significant water and carbon dioxide absorptions. The presence of the characteristic N-H, C-H, C=N, and C-Cl stretching bands will confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of 0-16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Validation: The ¹H NMR spectrum should show two signals with the expected chemical shifts and integration. The ¹³C NMR spectrum should show two signals in the aromatic region.

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL). Prepare a series of dilutions to find a concentration that gives an absorbance between 0.2 and 0.8.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Data Acquisition:

-

Scan Range: 400-190 nm.

-

Use a quartz cuvette with a 1 cm path length.

-

Use ethanol as the blank.

-

-

Validation: The spectrum should show a clear absorption maximum. The absorbance should be within the linear range of the instrument.

References

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Chemistry of 1, 2, 4-Triazole: A Review Article. Retrieved from [Link]

-

International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 6818-99-1 | Product Name : this compound. Retrieved from [Link]

-

PubChem. (n.d.). 3-chloro-1-methyl-1H-1,2,4-triazole. Retrieved from [Link]

-

IASJ. (n.d.). Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1H-1,2,4-Triazole, 3-chloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-chloro-1H-1,2,4-triazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Retrieved from [Link]

-

Fisher Scientific. (n.d.). This compound, 97+%, Thermo Scientific. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

PubMed. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

-

ResearchGate. (n.d.). UV absorption spectra of 1H-1,2,3-triazole and pyrazole in the range 200–240 nm. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 HNMR spectral data of 1,2,4-Triazole derivatives (7-10). Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

-

PubChem. (n.d.). 1H-1,2,4-Triazole. Retrieved from [Link]

-

PubMed. (n.d.). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, characterization of 1,2,4-triazole Schiff base derived 3d-metal complexes: Induces cytotoxicity in HepG2, MCF-7 cell line, BSA binding fluorescence and DFT study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and Screening of New[3][4][5]Oxadiazole,[3][4]Triazole, and[3][4]Triazolo[4,3-b][3][4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-1,2,4-triazole

Introduction

3-Chloro-1,2,4-triazole is a five-membered heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a substituted triazole, it serves as a crucial intermediate and a structural motif in the synthesis of a wide range of biologically active molecules.[2] The triazole ring system is a key component in numerous pharmaceutical agents, valued for its metabolic stability and ability to engage in hydrogen bonding.[3] Understanding the fundamental physicochemical properties of this compound, specifically its solubility and stability, is paramount for researchers. These parameters directly influence its handling, formulation, analytical method development, and ultimately, its efficacy and reliability in preclinical and clinical studies. This guide provides a comprehensive overview of these critical attributes, supported by field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of this compound begins with its core physicochemical properties. These characteristics, summarized in the table below, govern its behavior in various chemical and biological systems. The molecule can exist in different tautomeric forms, with the 1H- and 4H- tautomers being in rapid equilibrium.[4][5] Theoretical studies suggest the stability order of chloro-1,2,4-triazole tautomers is 3-chloro-1H > 5-chloro-1H > 3-chloro-4H.[6]

| Property | Value | Source |

| Molecular Formula | C₂H₂ClN₃ | - |

| Molecular Weight | 103.51 g/mol | - |

| CAS Number | 6818-99-1 | [2] |

| Appearance | White to pale yellow crystalline solid | [3] |

| Tautomerism | Exists as 3-chloro-1H-1,2,4-triazole and 3-chloro-4H-1,2,4-triazole tautomers.[5][6] | [5][6] |

Solubility Profile

Solubility is a critical determinant of a compound's utility, impacting everything from reaction kinetics in synthesis to bioavailability in physiological systems. The presence of three nitrogen atoms in the triazole ring allows for hydrogen bonding, which generally confers some degree of aqueous solubility.[3]

Aqueous and Organic Solvent Solubility

While specific quantitative data for this compound is not extensively published, its structural parent, 1,2,4-triazole, is known to be very soluble in water and also soluble in organic solvents.[3][4] For this compound, it is reported to be soluble in methanol.[2] The chlorine substituent slightly increases the molecule's lipophilicity compared to the unsubstituted parent triazole. A systematic determination of its solubility in a range of common laboratory solvents is essential for its practical application.

Table of Expected Solubility:

| Solvent | Type | Expected Solubility | Rationale |

| Water | Polar Protic | Moderate | Hydrogen bonding capability of the triazole ring nitrogens.[3] |

| Methanol | Polar Protic | Soluble | Similar polarity and hydrogen bonding capacity.[2] |

| Ethanol | Polar Protic | Soluble | Similar to methanol.[3] |

| Acetonitrile | Polar Aprotic | Moderately Soluble | Polarity allows for dipole-dipole interactions. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | Limited interaction with the polar triazole ring. |

| Ethyl Acetate | Moderately Polar | Moderately Soluble | Offers a balance of polar and nonpolar characteristics. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic nature effectively solvates a wide range of compounds. |

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[7][8] It involves agitating an excess of the solid compound in a solvent for a prolonged period until equilibrium is reached.

Objective: To accurately determine the solubility of this compound in various aqueous and organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Methanol, Acetonitrile)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control (e.g., 25 °C)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure undissolved solid remains at the end of the experiment.[8]

-

Solvent Addition: Add a precise volume of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[7][9]

-

Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Do not agitate.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for each solvent.[10]

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile

Evaluating the stability of a compound is mandated by regulatory bodies like the ICH and is crucial for determining its shelf-life, storage conditions, and degradation pathways.[11] Forced degradation, or stress testing, deliberately exposes the compound to harsh conditions to accelerate decomposition and identify potential degradation products.[12]

Key Stress Conditions

-

Hydrolytic Stability: The triazole ring is generally stable to hydrolysis.[13] However, stability should be assessed under acidic, basic, and neutral pH conditions. The C-Cl bond may be susceptible to nucleophilic substitution, particularly under basic conditions.

-

Oxidative Stability: The compound should be exposed to an oxidizing agent, such as hydrogen peroxide, to determine its susceptibility to oxidation.

-

Thermal Stability: Heating the compound (e.g., 60-80 °C) in both solid and solution states can reveal thermally induced degradation pathways.[14] The triazole ring itself is known to be thermally unstable above 300°C.[15]

-

Photostability: Exposure to UV and visible light, as per ICH Q1B guidelines, is necessary to identify any light-sensitive degradation.[16]

Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as recommended by ICH guidelines.[11] The goal is to achieve 5-20% degradation to ensure that the degradation products are generated at a sufficient level for detection and characterization without completely destroying the parent molecule.[12]

Objective: To identify the degradation pathways and stability-indicating characteristics of this compound under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

-

This compound

-

Hydrochloric acid (HCl, e.g., 0.1 M)

-

Sodium hydroxide (NaOH, e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂, e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber with controlled light/UV exposure

-

pH meter

-

Validated stability-indicating HPLC method

Procedure:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water).[14]

-

Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 6, 24 hours).

-

Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature, monitoring at time points (e.g., 30 min, 1, 4 hours), as base hydrolysis can be rapid.[14]

-

Oxidation: Add 3% H₂O₂. Keep at room temperature and monitor at time points.

-

Thermal: Heat the solution at 80 °C. Also, store the solid compound at 80 °C.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[14] A dark control sample stored under the same conditions but protected from light is essential.[16]

-

-

Time Points: Withdraw samples at appropriate intervals.

-

Neutralization: For acid and base hydrolysis samples, neutralize them before analysis (e.g., with an equivalent amount of base or acid, respectively).

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method must be able to separate the parent peak from all degradation product peaks.

-

Data Evaluation: Calculate the percentage of degradation. Identify and, if necessary, characterize the major degradation products.

Caption: Workflow for a comprehensive Forced Degradation Study.

Analytical Methodology

A robust analytical method is the cornerstone of any solubility or stability study. For a polar, heterocyclic compound like this compound, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique. Given its polarity, a reversed-phase method using a C18 column with a highly aqueous mobile phase is a good starting point. LC-MS/MS methods have also been developed for the parent 1,2,4-triazole and its metabolites, offering higher sensitivity and selectivity.[17][18]

Protocol: HPLC-UV Method for Quantification

Objective: To provide a reliable HPLC-UV method for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Data acquisition and processing software

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: ~210 nm (Triazoles typically have a weak UV chromophore with absorption in the low UV range).[6]

-

Standard Preparation: Prepare a series of calibration standards from a known stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Procedure:

-

Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). A linear regression with R² > 0.995 is required.

-

Inject the prepared samples from the solubility or stability studies.

-

Integrate the peak corresponding to this compound and any degradation products.

-

Quantify the concentration in the samples using the linear regression equation from the calibration curve.

Conclusion

A thorough understanding and empirical determination of the solubility and stability of this compound are non-negotiable prerequisites for its successful application in research and drug development. This guide provides the theoretical framework and, more importantly, the practical, validated protocols necessary for any scientist to generate reliable and reproducible data. By adhering to these methodologies, researchers can ensure the integrity of their experiments, from initial reaction setup to final formulation, building a solid foundation for the development of novel therapeutics.

References

-

International Journal of Science and Research (IJSR). Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Available from: [Link]

-

National Institutes of Health (NIH). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Available from: [Link]

-

ResearchGate. Chemistry of 1, 2, 4-Triazole: A Review Article. Available from: [Link]

-

TechnoPharmaSphere. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

ResearchGate. structure and spectroscopy of 3-chloro-4-fluoro-1,2,5-thiadiazole. Available from: [Link]

-

ResearchGate. Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. Available from: [Link]

-

International Council for Harmonisation (ICH). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. Available from: [Link]

-

PubMed. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. Available from: [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

National Institutes of Health (NIH). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

-

International Journal of Creative Research Thoughts (IJCRT). ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

Solubility of Things. 1,2,4-Triazole. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available from: [Link]

-

ResearchGate. (PDF) Forced degradation studies – comparison between ICH, EMA, FDA and WHO guidelines and ANVISA's resolution RDC 53/2015. Available from: [Link]

-

Journal of Medicinal and Chemical Sciences. Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

-

EURL-Pesticides.eu. Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. Available from: [Link]

Sources

- 1. chemmethod.com [chemmethod.com]

- 2. This compound | 6818-99-1 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijsr.net [ijsr.net]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. ijcrt.org [ijcrt.org]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 15. researchgate.net [researchgate.net]

- 16. database.ich.org [database.ich.org]

- 17. Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. eurl-pesticides.eu [eurl-pesticides.eu]

Introduction: The Dynamic Nature of the 1,2,4-Triazole Scaffold

An In-depth Technical Guide to the Tautomeric Forms of 3-Chloro-1,2,4-triazole

The 1,2,4-triazole ring is a prominent heterocyclic scaffold in medicinal chemistry, materials science, and agrochemistry, valued for its broad spectrum of biological activities, including antifungal, antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The functionality and interaction of these molecules with their biological targets are profoundly dictated by their structural dynamics, particularly prototropic tautomerism[1][4]. This phenomenon, involving the migration of a proton between the nitrogen atoms of the heterocyclic ring, results in a dynamic equilibrium between multiple structural isomers, or tautomers[5].

For drug development professionals and researchers, a deep understanding of this tautomeric balance is critical. The predominant tautomer determines the molecule's three-dimensional shape, its hydrogen bonding capabilities, and ultimately, its binding affinity and efficacy[1]. This guide provides a comprehensive technical examination of the tautomeric landscape of this compound, a key intermediate in the synthesis of pharmaceuticals and agrochemicals[3][6]. We will dissect the possible tautomeric forms, their relative stabilities, and the state-of-the-art experimental and computational methodologies used for their definitive characterization.

The Tautomeric Landscape of this compound

Due to the mobility of a proton, this compound can exist in different tautomeric forms. The primary forms are distinguished by the position of the hydrogen atom on one of the three ring nitrogen atoms. These forms are the 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole (structurally equivalent to 3-chloro-2H-1,2,4-triazole), and 3-chloro-4H-1,2,4-triazole[5][7][8].

Physical and theoretical studies have consistently shown a clear order of stability among these tautomers. The equilibrium strongly favors the 1H tautomers over the 4H form. The established stability order is: 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole [5][7][8]. This preference is rooted in the electronic distribution within the ring, influenced by the electronegative chlorine substituent.

Caption: Prototropic tautomerism in this compound.

Methodologies for Tautomer Characterization: A Dual Approach

A robust elucidation of tautomeric forms requires a synergistic combination of experimental spectroscopy and theoretical modeling. This dual approach provides a self-validating system where computational predictions are benchmarked against empirical data.

Experimental Analysis: Probing the Molecular Structure

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for investigating tautomeric equilibria in solution[9]. By analyzing the chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei, one can deduce the position of the mobile proton. The key is that rapid interconversion between tautomers on the NMR timescale often results in averaged signals, whose positions reflect the relative populations of the contributing forms.

Field-Proven Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the this compound sample in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CDCl₃, Methanol-d₄). This is crucial as solvent can shift the tautomeric equilibrium, potentially resolving individual species[10].

-

Data Acquisition: Acquire high-resolution 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR spectra. ¹⁵N NMR, if available, is highly informative due to the large chemical shift dispersion of nitrogen.

-

Data Interpretation:

-

¹H NMR: The chemical shift of the N-H proton is a direct indicator. However, it can be broad and exchangeable. Look for changes in the C-H proton chemical shift upon changing solvent.

-

¹³C NMR: The chemical shifts of the ring carbons are sensitive to the location of the attached proton. Compare experimental shifts with those predicted by quantum chemical calculations for each tautomer.

-

2D NMR: Use HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish long-range couplings between the N-H proton and ring carbons, providing definitive evidence for the proton's location.

-

2. Ultraviolet-Visible (UV-Vis) Spectroscopy

Tautomers possess different arrangements of conjugated π-electrons and therefore exhibit distinct electronic transitions, leading to different UV-Vis absorption spectra[7][11]. While individual spectra may overlap, this technique is highly effective when combined with computational simulations and solvatochromic studies.

Field-Proven Protocol for UV-Vis Analysis:

-

Solution Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water) to ensure they are transparent in the target UV range (typically 200-400 nm).

-

Spectral Recording: Record the absorption spectra for each solution.

-

Analysis:

-

Observe shifts in the absorption maxima (λ_max) as a function of solvent polarity. A significant shift suggests a change in the predominant tautomeric form[10].

-

Compare the experimental spectra with theoretically simulated spectra for each tautomer. A weighted sum of the calculated spectra for the most stable tautomers can be used to reproduce the experimental curve, providing an estimate of the tautomer populations[11][12][13][14].

-

3. X-ray Crystallography

For characterizing the tautomeric form in the solid state, single-crystal X-ray diffraction is the definitive method. It provides an unambiguous three-dimensional map of electron density, precisely locating all atoms, including the hydrogen on the nitrogen ring. Studies have confirmed that 3-halo-1,2,4-triazoles, a class that includes our target molecule, exist as the 1H-tautomer in the solid phase[12].

Computational Modeling: Predicting Stability and Spectra

Quantum chemical calculations, particularly Density Functional Theory (DFT), are indispensable for studying tautomerism[15][16]. They allow for the prediction of relative stabilities and the simulation of spectroscopic data to corroborate experimental findings.

Caption: Workflow for computational analysis of tautomerism.

Standard Protocol for DFT Calculations:

-

Structure Preparation: Build the initial 3D structures for all possible tautomers (1H, 2H, and 4H).

-

Geometry Optimization: Perform full geometry optimization for each tautomer using a reliable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This finds the lowest energy conformation for each isomer.

-

Energy Calculation: Calculate the Gibbs free energies (G) for the optimized structures. To model environmental effects, these calculations should be performed for both the gas phase and in solution using a continuum solvation model (like PCM or SMD) that represents the solvent[15][17][18].

-

Stability Analysis: The relative stability (ΔG) of each tautomer is calculated with respect to the most stable form. The tautomer with the lowest Gibbs free energy is the most stable.

-

Spectroscopic Simulation: Using the optimized geometries, calculate the NMR chemical shifts and the electronic transition energies for UV-Vis spectra. These simulated data provide a direct comparison point for experimental results[11][12].

Integrated Analysis: Stability and Solvent Effects

By integrating the results from both experimental and computational methods, a clear and validated picture of the tautomeric equilibrium of this compound emerges.

| Tautomer | Structure Name | Relative Stability (Gas Phase, Predicted) | Predominant Phase/Solvent | Supporting Evidence |

| 1H | 3-chloro-1H-1,2,4-triazole | Most Stable (0.0 kcal/mol) | Solid State, Solution | X-ray[12], NMR[12], DFT Calculations[7][8] |

| 2H (5H) | 5-chloro-1H-1,2,4-triazole | Intermediate Stability | Minor component in solution | DFT Calculations[7][8] |

| 4H | 3-chloro-4H-1,2,4-triazole | Least Stable | Not significantly populated | DFT Calculations[7][8] |

The solvent plays a critical role in modulating the tautomeric equilibrium. While the 1H form is intrinsically the most stable, polar and protic solvents can stabilize other forms through hydrogen bonding and dipole-dipole interactions. However, for 3-halo-1,2,4-triazoles, the preference for the 1H tautomer is robust and remains dominant even in solution[12].

Conclusion and Implications for Drug Development

The tautomeric landscape of this compound is dominated by the 3-chloro-1H-1,2,4-triazole form. This stability is confirmed through a consensus of experimental evidence and theoretical calculations. While other tautomers exist, they are present as minor components in a dynamic equilibrium.

For scientists in drug discovery, this knowledge is paramount. When using this compound as a synthetic intermediate or incorporating it into a final active pharmaceutical ingredient, the structure and hydrogen bonding pattern of the 1H tautomer must be considered in molecular modeling, docking studies, and SAR (Structure-Activity Relationship) analysis. Misidentifying the predominant tautomer can lead to inaccurate predictions of biological activity and flawed drug design. Future research should focus on quantifying the precise tautomeric ratios in various biological media to further refine our understanding of this vital chemical scaffold.

References

-

Al-Masoudi, N. A. L. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR), 5(3), 1236-1247. [Link]

-

Özdemir, N., Dinçer, M., & Büyükgüngör, O. (2015). Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study. Journal of Molecular Modeling, 21(1), 19. [Link]

-

Pylypenko, O. O., Okovytyy, S. I., Sviatenko, L. K., Voronkov, E. O., Shabelnyk, K. P., & Kovalenko, S. I. (2023). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 34(1), 181-192. [Link]

-

Pylypenko, O. O., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. ResearchGate. [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. NCL. [Link]

-

Chirkina, E. A., & Larina, L. I. (2023). ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

-

Gretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. ResearchGate. [Link]

-

Czernek, J., & Czernek, J. (2015). Theoretical study on the solvent influence on 1,2,3-triazole tautomeric equilibrium. A comparison of incremental microsolvation and continuum solvation model approaches. ResearchGate. [Link]

-

Okovytyy, S. I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives. Combined Spectroscopic and Theoretical Study. ResearchGate. [Link]

-

Al-Hourani, B. J. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. ResearchGate. [Link]

-

Pylypenko, O. O., et al. (2022). Experimental UV/vis spectrum in methanol and SMD/PBE1PBE/STO##-3Gel... ResearchGate. [Link]

-

Okovytyy, S. I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. PubMed. [Link]

-

Creagh, L. T. (1967). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. UNT Digital Library. [Link]

-

Foces-Foces, C., et al. (1996). Tautomerism of 1,2,3- and 1,2,4-triazole in the gas phase and in aqueous solution: a combined ab initio quantum mechanics and free energy perturbation study. The Journal of Physical Chemistry. [Link]

-

Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics. [Link]

-

Jacquier, R., et al. (1970). On triazoles. IV—NMR study of 5‐amino‐1,2,4‐triazole isomers. ResearchGate. [Link]

-

Abramczyk, H., et al. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. PubMed. [Link]

-

ResearchGate. (n.d.). The tautomers of 1,2,3-triazole and 1,2,4-triazole. ResearchGate. [Link]

-

Al-Masoudi, N. A. L. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. [Link]

-

Alzchem Group. (n.d.). This compound. Alzchem Group. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | Alzchem Group [alzchem.com]

- 7. ijsr.net [ijsr.net]

- 8. researchgate.net [researchgate.net]

- 9. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]

- 10. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study - ProQuest [proquest.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]